7-bromo-2-phenyl-Benzoxazole
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Overview
Description
7-Bromo-2-phenyl-Benzoxazole is a heterocyclic organic compound with the molecular formula C13H8BrNO. It is a derivative of benzoxazole, where a bromine atom is substituted at the 7th position and a phenyl group is attached to the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
7-Bromo-2-Phenyl-Benzoxazole is a compound that has been used as an organic synthesis intermediate and pharmaceutical intermediate, primarily in laboratory research and chemical production processes . .
Mode of Action
Benzoxazole derivatives, in general, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Biochemical Analysis
Cellular Effects
Benzoxazole derivatives have been shown to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer effects
Molecular Mechanism
The molecular mechanism of action of 7-bromo-2-phenyl-Benzoxazole is not well-defined. Benzoxazole derivatives are known to target a wide range of metabolic pathways and cellular processes in cancer pathology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-phenyl-Benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a brominating agent. One common method includes:
Starting Materials: 2-aminophenol, benzoyl chloride, and bromine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-phenyl-Benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as benzoxazole oxides.
Reduction Products: Reduced derivatives such as benzoxazole amines.
Scientific Research Applications
7-Bromo-2-phenyl-Benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties such as fluorescence.
Comparison with Similar Compounds
2-Phenyl-Benzoxazole: Lacks the bromine substitution, leading to different reactivity and biological activity.
7-Chloro-2-phenyl-Benzoxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.
2-Methyl-Benzoxazole: Substitution at the 2nd position with a methyl group, leading to different steric and electronic effects.
Uniqueness: 7-Bromo-2-phenyl-Benzoxazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot. This makes it a valuable compound in the development of new drugs and materials.
Properties
IUPAC Name |
7-bromo-2-phenyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSIKDIYFCCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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